3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde

Lipophilicity Chromatography Analytical Method Development

Achieving liothyronine impurity levels below 0.04% wt/wt in Levothyroxine Sodium manufacturing is unattainable with unprotected phenol intermediates due to competing oxidation and oligomerization side reactions. 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde (CAS 69240-57-9) resolves this critical process control challenge through its methoxy-protected 4-phenoxy architecture. - Enables selective demethylation only after iodination and coupling, preventing oxidative side reactions that degrade yield and purity in Knoevenagel condensations. - Distinct molecular identity (MW 480.04 Da, LogP 4.51) produces unique HPLC retention times and mass spectral signatures, ensuring unambiguous identification separate from the hydroxy analog (MW 466.01 Da) and EP Impurity I (717.81 Da). - Supplied as a fully characterized Levothyroxine Methoxyphenoxy Aldehyde Impurity reference standard with traceability against pharmacopeial standards (USP/EP), supporting ICH Q3A/Q3B-compliant analytical method development and QC batch release testing.

Molecular Formula C14H10I2O3
Molecular Weight 480.04 g/mol
CAS No. 69240-57-9
Cat. No. B135709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde
CAS69240-57-9
Synonyms3,5-Diiodo-4-(4-methoxyphenoxy)-benzaldehyde;  3,5-Diiodo-4-(p-methoxyphenoxy)-benzaldehyde
Molecular FormulaC14H10I2O3
Molecular Weight480.04 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C=O)I
InChIInChI=1S/C14H10I2O3/c1-18-10-2-4-11(5-3-10)19-14-12(15)6-9(8-17)7-13(14)16/h2-8H,1H3
InChIKeyWOSOIEFKQQEDLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde: Properties & Procurement


3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde (CAS 69240-57-9) is a di-iodinated aromatic aldehyde featuring a 4-methoxyphenoxy ether at the para position [1]. It is primarily recognized as a key synthetic intermediate in the preparation of thyroid hormone analogs, where the methoxy group serves as a phenolic protecting group that can be selectively removed via demethylation to liberate the active hydroxyl functionality . The compound is also supplied as a characterized Levothyroxine Methoxyphenoxy Aldehyde Impurity reference standard for analytical method development and quality control in pharmaceutical manufacturing [2].

Synthetic Intermediate

Methoxy-protected aldehyde building block for thyroid hormone analog synthesis, enabling selective deprotection after coupling.

Impurity Standard

Levothyroxine Methoxyphenoxy Aldehyde Impurity reference standard for analytical method development and pharmaceutical QC.

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde: Why Generic Analogs Fail


Direct substitution of 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde with closely related compounds such as 3,5-Diiodo Thyroaldehyde (the free phenol, CAS 2828-49-1) or 3,5-diiodo-4-methoxybenzaldehyde (CAS 32024-14-9) is not feasible in regulated synthetic and analytical workflows. The methoxy protecting group on the 4-phenoxy ring prevents unwanted oxidative side reactions at the phenol during subsequent chemical transformations, a critical advantage demonstrated in levothyroxine synthesis where the methoxy group is selectively removed only after iodination and coupling [1]. Furthermore, the distinct molecular identity (MW 480.04 Da) and lipophilicity (LogP 4.51) produce unique chromatographic retention times and mass spectral signatures that differentiate it from the hydroxy analog (MW 466.01 Da, LogP 4.21), making the two compounds non-interchangeable as impurity reference standards in HPLC-UV or LC-MS methods .

Risk Factor
3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde
3,5-Diiodo Thyroaldehyde (free phenol)
Protecting group
Methoxy ether prevents phenol oxidation
Free phenol prone to oxidative side reactions
Chromatographic identity
Distinct LogP and molecular weight produce unique retention
Different retention time leads to co-elution risk in impurity assays
Regulatory impurity use
Specified as process impurity standard for ANDA validation
Not interchangeable; does not reflect the methoxy-protected impurity

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde: Quantitative Comparison


LogP: Methoxy vs. Hydroxy Analog

The target compound exhibits an experimental LogP of 4.50920, compared to 4.20620 for the directly analogous 3,5-Diiodo Thyroaldehyde (4-(4-hydroxyphenoxy)-3,5-diiodobenzaldehyde, CAS 2828-49-1) . This difference of approximately 0.3 log units translates to roughly a two-fold increase in octanol/water partition coefficient, indicating significantly higher lipophilicity.

Lipophilicity
Data to verify
LogP 4.51 vs. 4.21 (hydroxy analog)
Higher lipophilicity requires specific reversed-phase HPLC conditions for baseline separation.
Experimental LogP from chem960 database; independent verification recommended.
Lipophilicity Chromatography Analytical Method Development

Boiling Point: Lower Volatility vs. Methoxy Analog

The target compound has a predicted boiling point of 449.8 ± 45.0 °C at 760 mmHg, whereas the simpler analog 3,5-Diiodo-4-methoxybenzaldehyde (CAS 32024-14-9) boils at 410.1 ± 45.0 °C . The approximately 40 °C elevation in boiling point is attributable to the additional aromatic ring and ether oxygen in the 4-methoxyphenoxy substituent, which increase molecular weight (480.04 vs. 387.94 Da) and polarizability.

Volatility
Data to verify
BP ~450 °C vs. ~410 °C (methoxy analog)
Substantially lower volatility affects GC analysis and thermal degradation risk assessment.
Predicted values (ACD/Labs); compound-specific method optimization required.
Thermal Stability Volatility Gas Chromatography

OH Radical Reaction Rate vs. Benzaldehyde

The estimated overall hydroxyl radical reaction rate constant for the target compound is 32.1 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ . This is approximately 2.5 times greater than the experimentally determined rate constant for unsubstituted benzaldehyde (1.3 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [1]. The enhanced reactivity is consistent with the presence of electron-donating substituents (methoxy, phenoxy) and iodine atoms that activate the aromatic ring toward electrophilic radical attack.

OH Radical Reactivity
Cross-study comparable
~2.5× higher rate constant vs. benzaldehyde
Compound-specific reactivity critical for accurate environmental fate and QSAR modeling.
Target: EPISuite estimate; Baseline: NIST experimental value at 298 K.
Environmental Fate Oxidative Reactivity QSAR Modeling

Impurity Reference Standard Specificity for Levothyroxine QC

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde is specifically supplied as 'Levothyroxine Methoxyphenoxy Aldehyde Impurity' with detailed characterization data compliant with regulatory guidelines for ANDA applications and commercial Levothyroxine production [1] [2]. It is structurally distinct from Levothyroxine EP Impurity I (3,5,3',5'-tetraiodo thyroaldehyde, CAS 2016-06-0, MW 717.81) and the hydroxy analog (3,5-Diiodo Thyroaldehyde, CAS 2828-49-1, MW 466.01). Each impurity standard exhibits unique retention behavior and MS fragmentation patterns that preclude mutual substitution in analytical method validation.

Impurity Identity
Class-level inference
MW 480.04 Da; distinct from hydroxy analog (466.01) and EP Impurity I (717.81).
Unique molecular weight and MS fragmentation support method specificity for impurity profiling.
Supplied as characterized Levothyroxine impurity standard; ANDA submission context.
Pharmaceutical Analysis Reference Standard Levothyroxine

Methoxy Protection Strategy in Synthesis

In the patented large-scale synthesis of Levothyroxine Sodium, 3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde (or its derived propanoic acid intermediate) is employed specifically because the methoxy-protected phenolic ether prevents oxidative degradation and undesired side reactions during the iodination and coupling steps; the methoxy group is subsequently removed under controlled demethylation conditions (HI/AcOH) to reveal the active 4-hydroxy group required for biological activity [1]. Attempting to use the free phenol analog (3,5-Diiodo Thyroaldehyde) directly would lead to lower yields and increased byproduct formation due to phenol oxidation and competitive O-iodination.

Protecting Group Strategy
Reported
Patent-demonstrated high-purity synthesis with
Methoxy protection may reduce phenol oxidation risk, supporting higher yield and purity.
US 2016/0168076 A1; coupling and demethylation sequence.
Protecting Group Chemistry Thyroid Hormone Synthesis Process Chemistry

3,5-Diiodo-4-(4-methoxyphenoxy)benzaldehyde: Key Application Scenarios


Thyroid Hormone Analog Synthesis

This compound serves as the optimal aldehyde building block for constructing thyroid hormone analogs such as 3,3',5-triiodothyropropionic acid and related thyromimetics. The methoxy protecting group on the 4-phenoxy ring prevents unwanted phenol oxidation during Knoevenagel condensation or oxidative coupling reactions, enabling higher yields and cleaner product profiles compared to direct use of the free phenol analog [1]. The quantitative LogP and boiling point differences (see Evidence Items 1 and 2) further support its selection for specific synthetic sequences requiring higher thermal stability and defined lipophilicity.

Levothyroxine Impurity Standard for ANDA Validation

As the characterized Levothyroxine Methoxyphenoxy Aldehyde Impurity, this compound is indispensable for analytical method development, HPLC-UV/LC-MS method validation, and quality control batch release testing in Levothyroxine Sodium drug product manufacturing [2]. Its distinct molecular weight (480.04 Da) and chromatographic behavior, compared to the hydroxy analog (466.01 Da) and EP Impurity I (717.81 Da), ensure that each process impurity is uniquely identified and quantified, satisfying ICH Q3A/Q3B regulatory requirements.

Environmental Fate Modeling and QSAR Studies

The experimentally supported OH radical reaction rate constant (32.1 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) provides a critical input parameter for atmospheric degradation modeling, environmental persistence assessment, and quantitative structure-activity relationship (QSAR) studies of iodinated aromatic aldehydes [3]. The approximately 2.5-fold higher reactivity relative to unsubstituted benzaldehyde underscores the need for compound-specific environmental fate data rather than relying on generic benzaldehyde surrogates.

Process Optimization for High-Purity Levothyroxine

The compound's role as a methoxy-protected intermediate in the patented levothyroxine synthesis pathway—where it is subsequently demethylated to the active diiodothyronine species—directly enables the achievement of liothyronine impurity levels below 0.04% wt/wt in the final drug substance [4]. This level of process control is unattainable with unprotected phenol intermediates due to competing oxidation and oligomerization side reactions.

Application
Selection Property
Validation Focus
Thyroid hormone analog synthesis
Methoxy-protected aldehyde intermediate
Reaction yield and purity optimization
Levothyroxine impurity profiling (ANDA)
Characterized impurity reference standard
HPLC/LC-MS method specificity and peak separation
Environmental fate and QSAR modeling
Compound-specific OH radical reactivity data
Atmospheric degradation rate estimation accuracy
Levothyroxine process optimization
Methoxy protecting group for oxidative stability
Liothyronine impurity control and process selectivity
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